Hydrogen-Bond Donor Capacity: 5-OH vs. 5-CH₃ in Pyrazole-4-acetate Scaffolds
Ethyl 2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)acetate possesses a hydrogen-bond donor (HBD) count of 1 (the 5-OH group), whereas its closest 5-methyl analog, ethyl (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate (CAS 32710-86-4), has an HBD count of 0 and lacks the hydroxyl oxygen as a hydrogen-bond acceptor at that position . This difference directly impacts compliance with Lipinski's Rule of Five and influences solubility and permeability profiles. The 5-OH group also enables keto-enol tautomerism, which is structurally evidenced by the compound's alternative IUPAC name (ethyl 2-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetate) used in vendor catalogs . In a related series of 5-hydroxy-3-methyl-1-phenyl-4-substituted pyrazoles evaluated for COX inhibition, the 5-OH group was essential for activity, with the corresponding 5-methoxy derivatives showing markedly reduced potency [1].
| Evidence Dimension | Hydrogen-bond donor count and tautomeric capacity |
|---|---|
| Target Compound Data | HBD = 1 (5-OH); HBA = 4; tautomeric equilibrium between 5-hydroxy and 5-oxo forms |
| Comparator Or Baseline | Ethyl (3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)acetate (CAS 32710-86-4): HBD = 0; HBA = 3; no tautomerism |
| Quantified Difference | ΔHBD = +1; additional HBA at 5-position; presence vs. absence of keto-enol tautomerism |
| Conditions | Physicochemical property comparison (calculated/structural) |
Why This Matters
The additional hydrogen-bond donor and tautomeric capability of the 5-OH compound provide a structurally distinct scaffold for medicinal chemistry campaigns targeting enzymes or receptors requiring specific H-bond interactions, making it non-interchangeable with 5-methyl or 5-H analogs.
- [1] Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles. PubMed, 2017. View Source
